Ethyl Biscoumacetate-d8 is synthesized from biscoumarin, which can be derived from natural sources like the tonka bean or synthesized chemically. It falls under the classification of anticoagulants and is often associated with other compounds that exhibit similar properties, such as fluindione and heparin. Its chemical structure includes a biscoumarin backbone modified with an ethyl group and deuterium labels.
The synthesis of Ethyl Biscoumacetate-d8 typically involves the following steps:
The molecular formula of Ethyl Biscoumacetate-d8 is . Its structure features:
The molecular structure can be represented as follows:
Ethyl Biscoumacetate-d8 can participate in various chemical reactions typical for biscoumarin derivatives, including:
These reactions are often studied to understand the compound's stability and reactivity in biological systems.
The mechanism of action for Ethyl Biscoumacetate-d8 as an anticoagulant involves:
Quantitative data on its efficacy can be derived from pharmacokinetic studies comparing it with non-deuterated forms.
These properties make Ethyl Biscoumacetate-d8 suitable for various laboratory applications where solubility and stability are critical.
Ethyl Biscoumacetate-d8 has several applications in scientific research:
Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts distinct physicochemical properties when incorporated into drug molecules. The C-²H bond exhibits ~6–10 times greater kinetic stability than C-H bonds due to its lower zero-point energy. This "kinetic isotope effect" profoundly alters metabolic pathways, particularly those involving cytochrome P450 (CYP)-mediated oxidation, thereby modulating pharmacokinetic profiles such as bioavailability and half-life [3] [9].
For anticoagulants like ethyl biscoumacetate—a coumarin derivative with the chemical formula C₂₂H₁₆O₈—deuteration at metabolically vulnerable positions (typically methyl/methylene groups) can attenuate first-pass metabolism. Ethyl Biscoumacetate-d8 specifically substitutes eight hydrogen atoms with deuterium, potentially enhancing metabolic stability while preserving pharmacodynamic activity against vitamin K epoxide reductase (VKOR). This enzyme target is critical for γ-carboxylation of clotting factors II, VII, IX, and X [4] [6]. Analytically, deuterated isotopes enable precise quantification via mass spectrometry by introducing predictable mass shifts (e.g., +8 Da for d8-labeled compounds), eliminating signal interference from endogenous matrices in bioanalytical assays [7] [9].
Table 1: Impact of Deuterium Substitution on Key Pharmaceutical Properties
Property | Non-Deuterated Compound | Deuterated Analog (d8) | Significance |
---|---|---|---|
Molecular Weight | 408.36 g/mol | 416.42 g/mol | Enables MS detection specificity |
C-H Bond Dissociation Energy | ~100 kcal/mol | ~106 kcal/mol | Reduces rate of oxidative metabolism |
Metabolic Half-life (t₁/₂) | ~2 hours (parent compound) | Potentially extended | Improves PK study resolution |
Isotopic Purity | N/A | Typically >98% atom D enrichment | Ensures analytical reliability |
Ethyl biscoumacetate (originally branded as Tromexan) emerged in the early 1950s as an oral anticoagulant alternative to dicoumarol. Its core structure—bis(4-hydroxycoumarin) acetate ethyl ester—inhibits VKOR, depleting functional vitamin K-dependent clotting factors [1] [8]. Early pharmacokinetic studies using non-isotopic methods revealed rapid absorption but extensive hepatic metabolism, driving interest in structural optimization [5].
Deuterated analogs entered pharmaceutical research decades later, catalyzed by advances in synthetic chemistry (e.g., metal-catalyzed H/D exchange) and isotopic labeling technologies. The development of Ethyl Biscoumacetate-d8 parallels innovations like "heavy heparin"—a perdeuterated glycosaminoglycan synthesized via chemoenzymatic methods in deuterated media [3]. Such compounds address historical limitations in tracing drug distribution and metabolism. While ethyl biscoumacetate itself saw declining clinical use due to pharmacokinetic variability, its isotopologues gained utility as internal standards in modern bioanalysis, reflecting broader trends in deuterated drug design (e.g., deutetrabenazine) [6] [9].
Ethyl Biscoumacetate-d8 serves three pivotal roles in contemporary research, underpinned by its isotopic signature:
Table 2: Research Applications of Deuterated Anticoagulants
Application | Methodology | Role of Ethyl Biscoumacetate-d8 |
---|---|---|
Pharmacokinetic Bioassays | LC-MS/MS with stable isotope internal standards | Minimizes variability in extraction efficiency |
Metabolite Identification | High-resolution MS/MS fragmentation analysis | Flags deuterium-retaining metabolites |
Protein Binding Studies | Equilibrium dialysis coupled with isotopic detection | Distinguishes bound/free drug fractions |
Enzyme Kinetics | Recombinant CYP incubations with deuterated probes | Quantifies isotope effects on Vₘₐₓ/Kₘ |
These applications align with broader uses of deuterated pharmaceuticals—such as heavy heparin for background-free pharmacokinetic profiling in rabbits [3]—showcasing how isotopic labeling transcends individual compounds to advance analytical science.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7